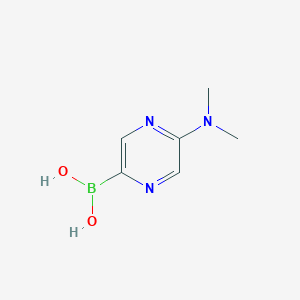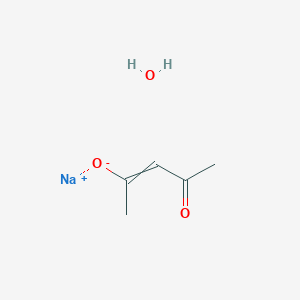
2,4-Dichloro(trifluoromethylthio)benzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro(trifluoromethylthio)benzene, also known as DCMTB, is a halogenated aromatic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of 160°C, and it has a molecular weight of 194.06 g/mol. DCMTB has a unique combination of properties that make it useful in a variety of applications, including synthesis, catalysis, and analytical chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro(trifluoromethylthio)benzene, 97% is not well understood. However, it is known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% reacts with a variety of organic compounds, including alcohols, amines, and thiols. It is also believed that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is an intermediate in the reaction of sulfur dichloride with 2,4-dichlorobenzene. 2,4-Dichloro(trifluoromethylthio)benzene, 97% is also believed to be an intermediate in the reaction of trifluoromethanesulfonyl chloride with 2,4-dichlorobenzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro(trifluoromethylthio)benzene, 97% are not well understood. However, it is known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is a mild irritant and can cause skin and eye irritation. It is also known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is rapidly metabolized in the body and is excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-Dichloro(trifluoromethylthio)benzene, 97% in laboratory experiments is its low toxicity. 2,4-Dichloro(trifluoromethylthio)benzene, 97% is relatively non-toxic and is not considered to be a hazardous material. It is also relatively easy to handle, and it has a low boiling point, making it easier to evaporate. However, 2,4-Dichloro(trifluoromethylthio)benzene, 97% is a volatile material and should be stored in a well-ventilated area. It should also be handled with care, as it can cause skin and eye irritation.
Future Directions
2,4-Dichloro(trifluoromethylthio)benzene, 97% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and in the synthesis of polymers. In the future, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the synthesis of new materials, such as nanomaterials and polymers, or as a catalyst in the synthesis of other organic compounds. Additionally, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the development of new drugs and agrochemicals.
Synthesis Methods
2,4-Dichloro(trifluoromethylthio)benzene, 97% can be synthesized using a variety of methods. The most common method is a reaction between 2,4-dichlorobenzene and trifluoromethanesulfonyl chloride. This reaction yields a mixture of 2,4-Dichloro(trifluoromethylthio)benzene, 97% and its isomer, 2,4-dichloro-1,3-difluorobenzene. The mixture can be separated by fractional distillation or by chromatographic techniques. Other methods of synthesis include the reaction of 2,4-dichlorobenzene with sulfur dichloride, or the reaction of 2,4-dichlorobenzene with trifluoromethylsulfonyl chloride and sodium chloride.
Scientific Research Applications
2,4-Dichloro(trifluoromethylthio)benzene, 97% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and in the synthesis of polymers. In analytical chemistry, 2,4-Dichloro(trifluoromethylthio)benzene, 97% is used as a reagent for the determination of trace metals, such as lead and mercury. It is also used in the synthesis of polymers and in the synthesis of polymers containing fluorine.
properties
IUPAC Name |
2,4-dichloro-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJZNFCCLFALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro(trifluoromethylthio)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)

